molecular formula C10H15NO4 B2568970 5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid CAS No. 2305542-73-6

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid

Cat. No.: B2568970
CAS No.: 2305542-73-6
M. Wt: 213.233
InChI Key: WXDQOQPCJVWLFA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid is a chemical compound with a unique structure that includes a morpholine ring substituted with a prop-2-enoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with appropriate acylating agents. One common method includes the acylation of 5,5-dimethylmorpholine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted morpholine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylmorpholine-2-carboxylic acid: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.

    4-Prop-2-enoylmorpholine-2-carboxylic acid: Lacks the dimethyl substitution, affecting its steric and electronic properties.

Uniqueness

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the dimethyl and prop-2-enoyl groups allows for a diverse range of chemical transformations and applications.

Properties

IUPAC Name

5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-6-10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDQOQPCJVWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)C=C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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